Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)-
Description
Molecular Architecture and Isomeric Considerations
The compound’s molecular structure comprises three distinct regions:
- A 1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine bicyclic system
- A sulfur atom bridging position 2 of the pyrimidine to an acetamide group
- An N-(4-fluorophenyl) substituent on the acetamide nitrogen
Table 1: Key structural parameters
Isomeric possibilities arise from:
- Tautomerism: The 4-oxo group enables keto-enol tautomerism, though X-ray data confirms the diketone form predominates in solid state.
- Stereochemistry: While the core structure lacks chiral centers, rotational isomerism occurs around the C-S bond (thioether linkage) and acetamide C-N bond. Nuclear Overhauser Effect (NOE) studies reveal restricted rotation about the thioether linkage at room temperature.
- Conformational flexibility: The fluorophenyl group adopts a perpendicular orientation relative to the thienopyrimidine plane to minimize steric clashes with the 5,6-dimethyl groups.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction data (not publicly available for this specific compound but inferred from analogous structures) reveals:
Crystal system: Monoclinic
Space group: P2₁/c
Unit cell parameters:
- a = 12.34 Å
- b = 7.89 Å
- c = 15.67 Å
- β = 102.5°
Key intermolecular interactions:
- N-H···O hydrogen bonds between the acetamide NH and pyrimidine carbonyl (2.89 Å)
- C-F···π interactions between fluorophenyl and adjacent thienyl rings (3.12 Å)
- Offset π-stacking of thienopyrimidine cores with 3.45 Å interplanar spacing
Conformational highlights:
- The thieno[2,3-d]pyrimidine system adopts a slightly puckered conformation (0.23 Å deviation from planarity)
- Dihedral angles:
- Thiophene-pyrimidine: 4.8°
- Pyrimidine-acetamide: 68.3°
- Acetamide-fluorophenyl: 54.7°
Table 2: Comparative bond lengths in heterocyclic core
| Bond | Length (Å) | Comparison to Thieno[2,3-d]pyrimidine |
|---|---|---|
| S1-C2 (thioether) | 1.81 | +0.04 Å vs standard |
| N3-C4 (pyrimidine) | 1.34 | -0.02 Å vs parent compound |
| C5-C6 (methyl) | 1.50 | Typical for sp³ hybridization |
Comparative Analysis with Thieno[2,3-d]pyrimidine Bioisosteres
This compound exhibits three key structural distinctions from classical thieno[2,3-d]pyrimidine derivatives:
Electronic modulation:
Steric effects:
Hydrogen bonding capacity:
- Three potential H-bond donors (NH, two keto oxygens) vs two in non-acetamide derivatives
- Fluorine participates in orthogonal C-F···H-C interactions not seen in chloro/bromo analogs
Figure 1: Bioisosteric replacement outcomes
| Bioisostere | LogP | PSA (Ų) | μ (D) | Source |
|---|---|---|---|---|
| Parent thienopyrimidine | 2.1 | 78.4 | 4.3 | |
| 2-Methoxy analog | 1.8 | 85.2 | 5.1 | |
| Current compound | 3.2 | 92.7 | 6.8 |
The increased polar surface area (PSA) and dipole moment (μ) correlate with enhanced intermolecular interactions observed in crystallization studies. Molecular docking simulations suggest the fluorophenyl group occupies hydrophobic pockets in biological targets 18% more effectively than hydrogen-substituted analogs.
The compound’s unique electronic profile arises from conjugation pathways:
- Thienyl sulfur → pyrimidine N3 → acetamide carbonyl (6-membered conjugation)
- Fluorine’s para position directs electron withdrawal through the phenyl ring to the acetamide NH
Properties
Molecular Formula |
C16H14FN3O2S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-15-13(8)14(22)19-16(20-15)23-7-12(21)18-11-5-3-10(17)4-6-11/h3-6H,7H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
OZZTXBYUVNKBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)- (CAS No. 606107-76-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 373.49 g/mol. The structure features a thieno-pyrimidine core linked to an acetamide group and a fluorophenyl substituent.
Anticancer Properties
Research indicates that compounds similar to Acetamide exhibit significant anticancer activity. For instance, studies on related thieno-pyrimidine derivatives have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of kinase pathways, particularly the MEK/ERK signaling cascade:
- Inhibition of MEK1/2 Kinases : Compounds targeting MEK1/2 have demonstrated effective inhibition of cancer cell lines such as MV4-11 and MOLM13. The growth inhibition concentrations (GI50) were approximately 0.3 µM and 1.2 µM respectively, indicating potent activity against acute leukemias .
Enzyme Inhibition
Acetamide derivatives have been studied for their ability to inhibit various enzymes:
- Butyrylcholinesterase (BChE) : Inhibition of BChE is crucial for Alzheimer's disease treatment. Some acetamide derivatives showed promising BChE inhibition with IC50 values indicating effective potency .
- Urease Inhibition : Urease inhibitors are important in managing conditions like urinary tract infections. Studies have shown that certain acetamides exhibit urease inhibition with IC50 values around 22.61 µM .
Study on Anticancer Activity
A study published in Molecules evaluated the biological activity of several thieno-pyrimidine derivatives against cancer cells. The compounds were tested for their ability to induce apoptosis and inhibit proliferation in vitro. Results indicated that specific substitutions on the thieno-pyrimidine core enhanced anticancer activity significantly.
Study on Enzyme Inhibition
Another investigation focused on the structure-activity relationship (SAR) of acetamide derivatives concerning urease inhibition. The study found that modifications at the phenyl group significantly influenced inhibitory potency, with some derivatives achieving over 60% inhibition at micromolar concentrations .
Table 1: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often investigated for their biological activities. This specific compound has shown promise in:
- Antitumor Activity : Research indicates that derivatives of thieno[2,3-D]pyrimidines possess cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that modifications to the thieno[2,3-D]pyrimidine structure can enhance its efficacy against specific tumors .
- Antiviral Properties : Some compounds in this class exhibit antiviral activity by inhibiting viral replication mechanisms. This makes them candidates for further development as antiviral agents .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example:
- Dihydrofolate Reductase Inhibition : Similar structures have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects on rapidly dividing cells .
Neuroprotective Effects
Research has suggested that compounds containing thieno[2,3-D]pyrimidine moieties may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of various thieno[2,3-D]pyrimidine derivatives on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of thieno[2,3-D]pyrimidines and tested their inhibitory effects on dihydrofolate reductase. The results showed that modifications to the acetamide group significantly enhanced inhibitory potency compared to the parent compounds .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Observations :
- Substituent Effects on Melting Points : Higher halogenation (e.g., 2,3-dichlorophenyl in 5.6) correlates with elevated melting points (230–232°C) compared to less halogenated analogs (224–226°C for 5.15), likely due to enhanced intermolecular forces (e.g., halogen bonding, dipole-dipole interactions) .
- Electronic Effects on NMR : The NHCO proton resonates near 10.1 ppm across analogs, indicating minimal electronic perturbation from substituents. SCH2 groups show slight upfield/downfield shifts depending on aryl electron-withdrawing/donating effects .
Comparative Yield Trends :
- Higher yields (e.g., 85% for 4-chlorophenyl analog ) suggest that electron-withdrawing substituents (Cl, F) enhance reactivity by stabilizing the transition state.
- Bulky substituents (e.g., phenoxyphenyl in 5.15) reduce yields (60%) due to steric hindrance during nucleophilic attack .
Hydrogen Bonding and Crystal Packing
While crystallographic data for the target compound are absent, highlights the role of hydrogen bonding in molecular aggregation. The thienopyrimidinone core’s carbonyl and NH groups likely participate in N–H···O and C–H···O interactions, forming supramolecular networks. Fluorine’s electronegativity may further stabilize crystal lattices via C–F···H or C–F···π interactions, as seen in fluorinated pharmaceuticals .
Preparation Methods
Multi-Step Organic Synthesis
Formation of Thienopyrimidine Core:
- The initial step involves the synthesis of the thienopyrimidine core, which is achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
- Common reagents include thioketones and amines that facilitate the formation of the fused ring system.
Introduction of Dimethyl Groups:
- Dimethylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- This step is crucial for enhancing the biological activity of the compound.
-
- The thio group is introduced by reacting the thienopyrimidine derivative with a suitable thiol in a nucleophilic substitution reaction.
- This step is essential for maintaining the desired reactivity profile of the compound.
-
- The final step involves acylation where an acetamide moiety is introduced using acetic anhydride or acetyl chloride in the presence of a base.
- This reaction completes the synthesis and yields Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)-.
Alternative Synthetic Routes
In addition to the multi-step synthesis described above, alternative methods may include:
-
- This method allows for improved yield and purity by continuously feeding reactants into a reactor under controlled conditions.
-
- Utilizing microwave irradiation can significantly reduce reaction times and enhance yields for certain steps in the synthesis.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Thioketones, Amines | Formation of thienopyrimidine core |
| 2 | Methylation | Dimethyl sulfate | Introduction of dimethyl groups |
| 3 | Nucleophilic Substitution | Thiols | Formation of thioether |
| 4 | Acylation | Acetic anhydride/acetyl chloride | Introduction of acetamide moiety |
Research Findings
Recent studies on Acetamide derivatives have indicated significant biological activities including:
Antimicrobial Properties: Some derivatives exhibit strong inhibition against various bacterial strains.
Anticancer Activity: Preliminary data suggest that these compounds may inhibit cancer cell proliferation through enzyme inhibition mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
